molecular formula C14H16F3N3O B13467725 N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide

N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide

Cat. No.: B13467725
M. Wt: 299.29 g/mol
InChI Key: DQBIOTKIGJCRMW-UHFFFAOYSA-N
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Description

N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide is a synthetic organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclopropyl ring formation: This can be done via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the but-2-ynamide moiety: This step may involve coupling reactions such as Sonogashira coupling, which uses palladium catalysts and copper co-catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, derivatives of this compound might be investigated for their activity against various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound might find applications in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide: Unique due to its combination of functional groups.

    This compound: Similar in structure but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C14H16F3N3O

Molecular Weight

299.29 g/mol

IUPAC Name

N-[1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]but-2-ynamide

InChI

InChI=1S/C14H16F3N3O/c1-3-4-13(21)18-9(2)8-20-11(10-5-6-10)7-12(19-20)14(15,16)17/h7,9-10H,5-6,8H2,1-2H3,(H,18,21)

InChI Key

DQBIOTKIGJCRMW-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC(C)CN1C(=CC(=N1)C(F)(F)F)C2CC2

Origin of Product

United States

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